Ensartinib
説明
Ensartinib is a small molecule and an investigational drug that is under clinical trial . It is a potent inhibitor of anaplastic lymphoma kinase (ALK), MET, and ROS1 . It is also known as a potent EphA2 inhibitor with modest selectivity with respect to other Ephrin isoforms . It is orally bioavailable and supplied in capsules .
Synthesis Analysis
Ensartinib is absorbed rapidly after oral administration with moderate and high clearance in rats and dogs, respectively . The mean total recovery was 101.21% of the radiolabeled dose with 91.00% and 10.21% excreted in feces and urine, respectively .
Molecular Structure Analysis
Ensartinib has a chemical formula of C26H27Cl2FN6O3 . The interaction of ensartinib with the inward-open structure of P-gp provides additional information on the potential binding orientation of ensartinib in the substrate-binding pocket of P-gp .
Chemical Reactions Analysis
There have been reports of acquired resistance to Ensartinib in patients with advanced lung squamous cell carcinoma stage IV . Another case reported a lack of efficacy to Ensartinib for advanced lung squamous cell carcinoma stage IV .
Physical And Chemical Properties Analysis
Ensartinib has a molecular weight of 561.44 . It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 rotatable bonds . Its topological polar surface area is 113.68 . It has a XLogP of 3.66 .
科学的研究の応用
Application in Non-Small Cell Lung Cancer (NSCLC)
Specific Scientific Field
Oncology, specifically Lung Cancer treatment .
Summary of the Application
Ensartinib is a next-generation oral tyrosine kinase inhibitor used for the first-line treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) . It has shown high activity against a broad range of known crizotinib-resistant ALK mutations and CNS metastases .
Methods of Application or Experimental Procedures
Ensartinib is administered orally. It is being evaluated in the phase 3 eXalt3 study (NCT02767804) compared with crizotinib (Xalkori) .
Results or Outcomes
In the eXalt3 study, ensartinib was superior to crizotinib, with a higher confirmed objective response rate (74% vs 67%) and significantly longer progression-free survival (25.8 vs 12.7 months; hazard ratio, 0.51 [95% CI, 0.35-0.72]) .
Application in Pharmacokinetic Resistance Modulation
Specific Scientific Field
Pharmacology, specifically Pharmacokinetic Resistance Modulation .
Summary of the Application
Ensartinib has been found to effectively modulate pharmacokinetic resistance mediated by ABCB1 and ABCG2 drug efflux transporters and CYP3A4 biotransformation enzyme .
Methods of Application or Experimental Procedures
Accumulation studies and incubation experiments with recombinant CYPs were conducted. Molecular docking studies were also performed to confirm the findings .
Results or Outcomes
Ensartinib was found to be a potent inhibitor of ABCB1 and ABCG2 transporters. It significantly inhibits CYP3A4 and CYP2C9. It synergistically potentiates the antiproliferative effects of daunorubicin, mitoxantrone, and docetaxel in ABCB1, ABCG2, and CYP3A4-overexpressing cellular models .
Application in Comparative Efficacy and Safety Analysis
Specific Scientific Field
Pharmacology, specifically Comparative Efficacy and Safety Analysis .
Summary of the Application
Ensartinib is one of the pharmacological interventions prescribed for patients with advanced anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC). A comparative analysis was conducted to evaluate the efficacy and safety of first-line systemic therapeutic options used for the treatment of ALK-rearranged NSCLC .
Methods of Application or Experimental Procedures
The study included all phase 2 and 3 randomised controlled trials (RCTs) comparing any two or three treatment options. Eligible studies reported at least one of the following outcomes: progression-free survival (PFS), overall survival (OS), objective response rate (ORR), or adverse events of grade 3 or higher .
Results or Outcomes
The analysis showed that alectinib (300mg and 600mg), brigatinib, lorlatinib, and ensartinib yielded the most favorable PFS. There was no significant OS or ORR difference among the ALK-TKIs. According to Bayesian ranking profiles, lorlatinib, alectinib 600mg, and alectinib 300mg had the best PFS (63.7%), OS (35.9%), and ORR (37%), respectively .
Application in FDA Approval Process
Specific Scientific Field
Pharmacology, specifically Drug Approval Process .
Summary of the Application
The new drug application (NDA) of Ensartinib for the first-line treatment of patients with ALK-positive NSCLC has been accepted by the FDA .
Methods of Application or Experimental Procedures
The application is supported by data from the phase 3 eXalt3 study .
Results or Outcomes
A PDUFA (Prescription Drug User Fee Act) target action date of December 28, 2024, has been set .
Safety And Hazards
Ensartinib has been reported to have treatment-related adverse events, which were mostly grade 1 or 2 . Alectinib, irrespective of the dose, was the safest first-line option, whereas lorlatinib, brigatinib, and ceritinib showed poorer safety profiles . Alectinib was also the safest ALK-inhibitor for crizotinib-resistant patients .
将来の方向性
特性
IUPAC Name |
6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2FN6O3/c1-14(21-17(26)7-8-18(28)22(21)27)37-20-13-19(31-32-23(20)29)24(35)30-16-5-3-15(4-6-16)25(36)34-11-9-33(2)10-12-34/h3-8,13-14H,9-12H2,1-2H3,(H2,29,32)(H,30,35)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPGOSVDVDPBCY-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-Amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)pyridazine-3-carboxamide | |
CAS RN |
1365267-27-1 | |
Record name | X-396 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365267271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | X-396 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13104 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | X-376 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7JMB8BH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。